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molecular formula C10H14O3 B2364443 3,5-Dimethylphenyl acetate CAS No. 877-82-7

3,5-Dimethylphenyl acetate

Cat. No. B2364443
M. Wt: 182.22 g/mol
InChI Key: BRYARUBITSWERR-UHFFFAOYSA-N
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Patent
US05118682

Procedure details

206.5 g (1.69 mol) of 3,5-dimethylphenol and 337.3 g (3.30 mol) of acetic anhydride were refluxed for 1 h and then stirred at RT overnight. The mixture was poured onto water and extracted with methylene chloride. The organic phase was washed with sodium hydroxide solution and water, dried and concentrated under reduced pres-sure. 286 g of 3,5-dimethylphenyl acetate were obtained.
Quantity
206.5 g
Type
reactant
Reaction Step One
Quantity
337.3 g
Type
reactant
Reaction Step One
Name
3,5-dimethylphenyl acetate

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>>[C:10]([O:9][C:4]1[CH:5]=[C:6]([CH3:8])[CH:7]=[C:2]([CH3:1])[CH:3]=1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
206.5 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O
Name
Quantity
337.3 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase was washed with sodium hydroxide solution and water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pres-sure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
3,5-dimethylphenyl acetate
Type
product
Smiles
C(C)(=O)OC1=CC(=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 286 g
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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